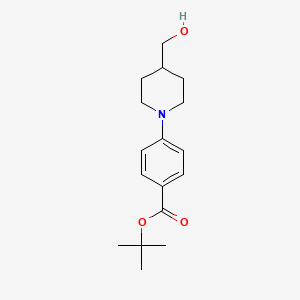
tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate: is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(hydroxymethyl)piperidine and tert-butyl 4-bromobenzoate.
Reaction Conditions: The reaction involves nucleophilic substitution where the hydroxymethyl group of 4-(hydroxymethyl)piperidine reacts with tert-butyl 4-bromobenzoate under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The product is usually purified by recrystallization or column chromatography to obtain tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reaction monitoring and control would ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium carbonate in DMF.
Major Products
Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.
Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structure allows it to interact with various biological targets, making it useful in pharmacological studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting or activating their functions. The benzoate ester may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
tert-Butyl 4-(4-(methoxymethyl)piperidin-1-yl)benzoate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
tert-Butyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is unique due to the presence of the hydroxymethyl group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)14-4-6-15(7-5-14)18-10-8-13(12-19)9-11-18/h4-7,13,19H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLFROKCTDISHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-methyl-N-[(E)-3-phenylprop-2-enyl]propane-2-sulfinamide](/img/structure/B8113660.png)
![6-Phenyl-4H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B8113673.png)
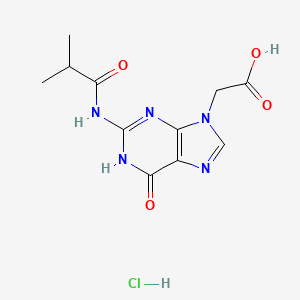
![6-chloro-1-(4-methoxybenzyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8113689.png)
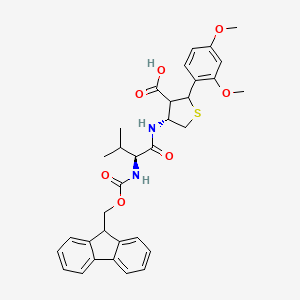

![4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid](/img/structure/B8113705.png)
![(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8113714.png)
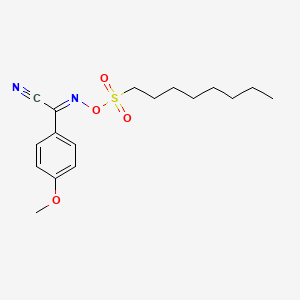
![4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8113726.png)
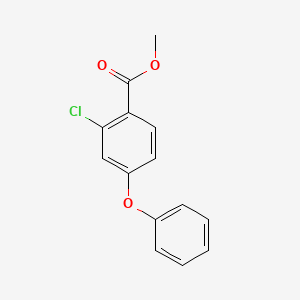
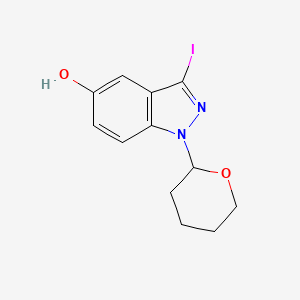
![Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-](/img/structure/B8113741.png)
![5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B8113743.png)
